1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine
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Overview
Description
1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine is a synthetic compound that features a piperidine ring substituted with a trideuteriomethyl group and a pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trideuteriomethyl Group: The trideuteriomethyl group is introduced via a deuterium exchange reaction, where a methyl group is replaced with a trideuteriomethyl group using deuterium gas under specific conditions.
Attachment of the Pyrazol-4-amine Moiety: The final step involves the coupling of the pyrazol-4-amine moiety to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazol-4-amine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazol-4-amine derivatives.
Scientific Research Applications
1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-Piperidinemethanol
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Comparison: 1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine is unique due to the presence of the trideuteriomethyl group, which imparts distinct physicochemical properties compared to its non-deuterated analogs. This deuterium substitution can influence the compound’s metabolic stability, binding affinity, and overall biological activity, making it a valuable tool in research and development.
Properties
IUPAC Name |
1-[1-(trideuteriomethyl)piperidin-4-yl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZKGLWPRJOMM-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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